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Compound of Interest

Compound Name: 6-(3-Pyridinyl)-5-hexynenitrile

Cat. No.: B8668697 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of a series of 3-alkynyl-6-aryl-isothiazolo[4,3-

b]pyridines, which serve as structural analogs to the underexplored 6-(3-Pyridinyl)-5-
hexynenitrile scaffold. The pyridine motif is a cornerstone in medicinal chemistry, present in a

multitude of FDA-approved drugs due to its ability to enhance pharmacological properties.[1][2]

[3] This analysis focuses on the structure-activity relationships (SAR) of these analogs as dual

inhibitors of the lipid kinases PIKfyve and PIP4K2C, enzymes implicated in various cellular

processes and disease pathways.[4]

Performance Comparison of Analogs
The following table summarizes the in vitro activity of synthesized isothiazolo[4,3-b]pyridine

analogs against PIKfyve kinase. The data highlights how structural modifications at the 3- and

6-positions of the pyridine core, as well as alterations to the alkynyl linker, impact inhibitory

potency.
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Compound ID R (Position 6) R' (Position 3)
PIKfyve IC50
(µM)

Reference

RMC-113 (Lead) 3-pyridinyl
3,5-

dimethoxyphenyl
0.008 [4]

2a H
3,5-

dimethoxyphenyl
1.15 [4]

7a n-propyl
3,5-

dimethoxyphenyl
0.85 [4]

7g
3-(4-

methyl)pyridinyl

3,5-

dimethoxyphenyl
0.36 [4]

7i
3-(5-

methyl)pyridinyl

3,5-

dimethoxyphenyl
0.002 [4]

7p
3-(6-

methyl)pyridinyl

3,5-

dimethoxyphenyl
0.033 [4]

7v
3-(2-fluoro-5-

methyl)pyridinyl

3,5-

dimethoxyphenyl
0.042 [4]

3b 3-pyridinyl 4-methoxyphenyl >10 [4]

3g 3-pyridinyl

4-

carboxamidophe

nyl

0.001 [4]

3m 3-pyridinyl 4-hydroxyphenyl 0.004 [4]

Key Findings from the SAR Study:

Substitution at Position 6: The presence of a (hetero)aryl group at the 6-position is crucial for

potent PIKfyve inhibition. Replacing the 3-pyridinyl moiety with a hydrogen (2a) or an

aliphatic n-propyl group (7a) resulted in a significant loss of activity.[4]

Substitution on the 3-Pyridinyl Ring: Modifications to the 3-pyridinyl ring at position 6

revealed that electron-donating groups, such as a methyl group, can enhance potency. The
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5-methyl-3-pyridinyl analog (7i) was the most potent compound in this series.[4] Conversely,

substitution at the 2-position of the pyridinyl ring was generally detrimental to activity.[4]

Substitution at Position 3: A variety of substituents on the aryl ring at the 3-position were

well-tolerated. Notably, the 4-carboxamide analog (3g) emerged as the most potent PIKfyve

inhibitor identified in the study.[4]

Importance of the Alkynyl Linker: The acetylenic moiety was found to be essential for high-

potency PIKfyve inhibition.[4]

Experimental Protocols
Biochemical PIKfyve Inhibition Assay
The inhibitory activity of the compounds against PIKfyve was determined using a biochemical

assay. The general steps are outlined below:

Enzyme and Substrate Preparation: Recombinant human PIKfyve enzyme and its substrate,

phosphatidylinositol (PI), are prepared in an appropriate assay buffer.

Compound Incubation: The test compounds are serially diluted and incubated with the

PIKfyve enzyme.

Kinase Reaction Initiation: The kinase reaction is initiated by the addition of ATP.

Detection of Product: The amount of the product, phosphatidylinositol 5-phosphate (PI(5)P),

is quantified. This is often achieved using a luminescence-based assay where the amount of

remaining ATP is measured, which is inversely proportional to the kinase activity.

IC50 Determination: The concentration of the compound that inhibits 50% of the enzyme

activity (IC50) is calculated from the dose-response curves.

Cell-Based Cytotoxicity Assay (MTT Assay)
The cytotoxic effects of the synthesized pyridine derivatives can be evaluated against various

cancer cell lines using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

assay.[5]
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Cell Seeding: Cancer cells (e.g., MCF-7, HT29, A2780) are seeded in 96-well plates and

allowed to adhere overnight.

Compound Treatment: The cells are treated with various concentrations of the test

compounds and a vehicle control.

Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).

MTT Addition: MTT solution is added to each well and incubated to allow the formation of

formazan crystals by viable cells.

Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570

nm) using a microplate reader.

IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell

growth (IC50) is determined from the dose-response curves.

Signaling Pathway and Experimental Workflow
Diagrams
The following diagrams illustrate a general kinase inhibition signaling pathway and the workflow

for a typical cytotoxicity assay.
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Caption: General kinase signaling pathway and point of inhibition.
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MTT Cytotoxicity Assay Workflow

1. Seed Cells
in 96-well plate

2. Add Test Compounds
(Varying Concentrations)

3. Incubate
(e.g., 48-72 hours)

4. Add MTT Reagent

5. Incubate & Solubilize
Formazan Crystals

6. Measure Absorbance

7. Analyze Data &
Determine IC50

Click to download full resolution via product page

Caption: Workflow of a typical MTT cytotoxicity assay.
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In conclusion, while direct experimental data for 6-(3-Pyridinyl)-5-hexynenitrile is not currently

available in the public domain, the analysis of its close structural analogs provides valuable

insights into the potential structure-activity relationships for this class of compounds. The potent

and selective activity of some of the analyzed analogs against lipid kinases suggests that the

pyridinyl-alkynenitrile scaffold is a promising starting point for the design of novel kinase

inhibitors. Further synthesis and biological evaluation of 6-(3-Pyridinyl)-5-hexynenitrile and its

derivatives are warranted to fully explore their therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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